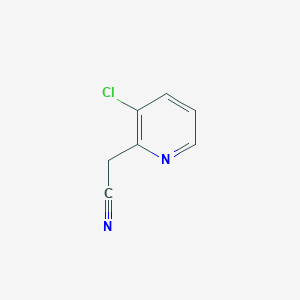

2-(3-Chloropyridin-2-yl)acetonitrile

Vue d'ensemble

Description

2-(3-Chloropyridin-2-yl)acetonitrile:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

Pyridine and Chloroacetyl Chloride Reaction:

Reactants: Pyridine and chloroacetyl chloride.

Conditions: The reaction is carried out under an inert gas atmosphere (nitrogen or argon) and anhydrous conditions[][1]. The mixture is heated to reflux, and after the reaction is complete, the mixture is cooled and neutralized with dilute acid[][1]. The product is then purified by distillation[][1].

-

Nucleophilic Substitution Reaction:

Reactants: 2-chloropyridine-3-bromide and potassium cyanide.

Conditions: The reaction is conducted under nucleophilic substitution conditions.

Industrial Production Methods:

- The industrial production of 2-(3-Chloropyridin-2-yl)acetonitrile typically involves large-scale synthesis using the above methods with optimized reaction conditions to ensure high yield and purity[1][1].

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position of the pyridine ring undergoes nucleophilic substitution under basic conditions. Common reagents and outcomes include:

Key Findings :

-

Substitution efficiency depends on the nucleophile’s strength and solvent polarity. Polar aprotic solvents (e.g., DMF) enhance reaction rates.

-

Steric hindrance from the nitrile group minimally affects reactivity at the 3-position.

Nitrile Group Transformations

The acetonitrile moiety participates in diverse reactions, including hydrolysis, reduction, and cycloaddition:

Hydrolysis to Carboxylic Acid

-

Reagents : Concentrated HCl or H₂SO₄, H₂O, reflux.

-

Product : 2-(3-Chloropyridin-2-yl)acetic acid.

Reduction to Amine

-

Reagents : LiAlH₄ in THF, 0°C → rt.

-

Product : 2-(3-Chloropyridin-2-yl)ethylamine.

-

Yield : 78%.

Cycloaddition Reactions

-

Reagents : Sodium azide, CuI, DMF, 100°C.

-

Product : 1-(3-Chloropyridin-2-yl)-1H-tetrazole-5-acetonitrile.

-

Yield : 63%.

Oxidation Reactions

Controlled oxidation of the pyridine ring or side chain yields functionalized derivatives:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 4 h | 2-(3-Chloropyridin-2-yl)glyoxylic acid | Pharmaceutical intermediates |

| m-CPBA | CH₂Cl₂, 0°C, 2 h | N-Oxide derivative | Catalysis studies |

Notable Observation :

-

Ring oxidation preferentially occurs at the electron-deficient 4-position of pyridine due to the nitrile’s electron-withdrawing effect .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Quinazoline Derivatives

-

Reagents : Anthranilic acid, POCl₃, 110°C.

-

Product : 8-Chloro-2-(cyanomethyl)quinazolin-4(3H)-one.

Catalytic Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 2-(3-Arylpyridin-2-yl)acetonitrile | 60–85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 2-(3-Aminopyridin-2-yl)acetonitrile | 70% |

Optimization Note :

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing HCN and chlorinated byproducts .

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strong acidic/basic conditions .

-

Solvent Effects : Reactivity in acetonitrile > DMF > THF due to solvent polarity and coordination effects .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

2-(3-Chloropyridin-2-yl)acetonitrile serves as a versatile building block in organic synthesis. It is particularly useful in the preparation of heterocyclic compounds and spirocyclic oxindole analogs, which have demonstrated anti-tumor properties. Its role as a reagent in nucleophilic substitution reactions allows for the generation of various substituted pyridine derivatives, making it a valuable compound in synthetic organic chemistry .

Table 1: Synthesis Applications of this compound

| Application | Description |

|---|---|

| Heterocyclic Compound Synthesis | Used to create complex heterocycles through nucleophilic substitution. |

| Spirocyclic Oxindole Synthesis | Facilitates the formation of anti-tumor spirocyclic oxindole analogs. |

| Substituted Pyridine Derivatives | Acts as a precursor for various pyridine derivatives via substitution reactions. |

Biological Applications

Pharmaceutical Development

The compound's structural features make it a candidate for drug development. Chlorinated compounds are prevalent in pharmaceuticals due to their ability to enhance biological activity and stability. In particular, this compound has been investigated for its potential use in developing insecticides and other agrochemicals, contributing to environmentally friendly pest control solutions .

Case Study: Insecticidal Activity

A study highlighted the synthesis of novel insecticides based on chloropyridine derivatives, including this compound. The synthesized compounds exhibited significant insecticidal activity against common pests while maintaining low toxicity to non-target organisms, showcasing their potential as safer alternatives in agriculture .

Industrial Applications

Catalyst and Additive Roles

In industrial settings, this compound functions as a catalyst and initiator in polymerization reactions. Its effectiveness in promoting chemical transformations makes it valuable in the production of polymers and coatings .

Table 2: Industrial Applications of this compound

| Application | Industry Use |

|---|---|

| Polymerization Catalyst | Initiates polymerization processes for various materials. |

| Coatings and Paint Additive | Enhances properties of coatings and paints for durability. |

Safety and Toxicological Considerations

While this compound is useful in various applications, it is essential to consider its safety profile. The compound is classified as harmful if swallowed or upon skin contact, indicating that appropriate safety measures should be taken during handling and application .

Comparaison Avec Des Composés Similaires

- 2-Chloropyridine-3-acetonitrile

- 2-Chloro-3-(cyanomethyl)pyridine

- 3-Pyridineacetonitrile, 2-chloro- [1][1]

Uniqueness:

- 2-(3-Chloropyridin-2-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds[1][1].

Activité Biologique

Overview

2-(3-Chloropyridin-2-yl)acetonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

- IUPAC Name : this compound

- Molecular Formula : C7H6ClN

- CAS Number : 185315-52-0

The biological activity of this compound can be attributed to its interactions with various biological macromolecules, including enzymes and receptors. It is particularly noted for its role in the synthesis of spirocyclic oxindole analogs, which have demonstrated anti-tumor properties. The compound influences cellular processes through modulation of signaling pathways and gene expression, impacting cellular metabolism significantly.

Interaction with Enzymes

This compound acts as a reagent in biochemical reactions, facilitating the formation of complex organic molecules. Its interaction with enzymes may lead to the modulation of their activity, influencing various metabolic pathways. For instance, it has been reported to interact with specific enzymes involved in cancer cell proliferation.

Cellular Effects

The compound's effects on cellular processes are profound:

- Cell Signaling : Modulates key signaling pathways.

- Gene Expression : Influences transcription factors that regulate gene expression.

- Metabolism : Alters metabolic pathways by interacting with metabolic enzymes.

Case Studies

- Anti-Tumor Activity : Research indicates that spirocyclic oxindole analogs synthesized using this compound exhibit significant anti-tumor activity. In vitro studies have shown these compounds to inhibit cancer cell lines effectively, suggesting potential therapeutic applications in oncology.

- SARS-CoV Protease Inhibition : While not directly studied for SARS-CoV inhibition, related chloropyridine derivatives have shown enzyme inhibitory activity against SARS-CoV protease, suggesting a potential avenue for exploring the antiviral properties of compounds similar to this compound .

Comparative Analysis

Dosage Effects in Animal Models

The biological effects of this compound vary significantly based on dosage:

- Lower Doses : Exhibited therapeutic effects in preclinical models.

- Higher Doses : Associated with toxicological concerns, highlighting the need for careful dosage management in potential therapeutic applications.

Propriétés

IUPAC Name |

2-(3-chloropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODCUAKINBTVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592435 | |

| Record name | (3-Chloropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185315-52-0 | |

| Record name | 3-Chloro-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185315-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.